molecular formula C15H19ClO2 B14342960 8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran CAS No. 96602-73-2

8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran

Cat. No.: B14342960
CAS No.: 96602-73-2
M. Wt: 266.76 g/mol
InChI Key: XCXNUCSFGHRBBD-UHFFFAOYSA-N
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Description

8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran is a synthetic organic compound with a complex structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzopyran derivative with 3-chloro-3-methylbutyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the chloro group or to modify the benzopyran ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Products with hydroxyl or carbonyl groups.

    Reduction: Dechlorinated or modified benzopyran derivatives.

Scientific Research Applications

8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-methylbutylbenzene
  • 3-Chloro-3-methylbutyl ester of butanoic acid
  • 2-Chloro-2-methyl-4-phenylbutane

Uniqueness

8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methoxy group on the benzopyran scaffold makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

96602-73-2

Molecular Formula

C15H19ClO2

Molecular Weight

266.76 g/mol

IUPAC Name

8-(3-chloro-3-methylbutyl)-7-methoxy-2H-chromene

InChI

InChI=1S/C15H19ClO2/c1-15(2,16)9-8-12-13(17-3)7-6-11-5-4-10-18-14(11)12/h4-7H,8-10H2,1-3H3

InChI Key

XCXNUCSFGHRBBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=C(C=CC2=C1OCC=C2)OC)Cl

Origin of Product

United States

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